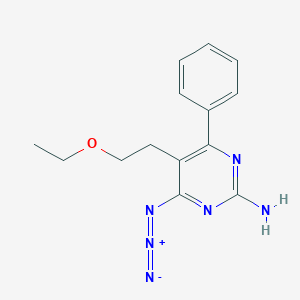![molecular formula C15H22O10 B078659 [(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate CAS No. 13437-68-8](/img/structure/B78659.png)
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate, commonly known as TAP, is a chemical compound used in scientific research. It is a derivative of pentyl acetate and is synthesized through a multistep process. TAP is a versatile compound that has been used in various scientific studies due to its unique properties.
作用機序
TAP works by acetylating lysine residues in proteins. Lysine acetylation is a reversible post-translational modification that regulates protein function. TAP acetylates lysine residues in proteins, which can alter their function and activity. This modification can affect protein-protein interactions, protein-DNA interactions, and protein stability.
生化学的および生理学的効果
TAP has been shown to have various biochemical and physiological effects. It has been shown to increase the acetylation of histones, which can alter gene expression. TAP has also been shown to affect the acetylation of non-histone proteins, which can affect various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. TAP has been shown to be cell-permeable and can enter cells and affect protein acetylation.
実験室実験の利点と制限
TAP has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. TAP is also cell-permeable, which allows it to enter cells and affect protein acetylation. However, TAP also has limitations. It is a chemical probe that affects the acetylation of lysine residues in proteins, which can have off-target effects. TAP can also be toxic to cells at high concentrations.
将来の方向性
TAP has several potential future directions. It can be used to study the role of acetylation in various biological processes such as DNA repair, cell cycle regulation, and apoptosis. TAP can also be used to study the acetylation of non-histone proteins, which are involved in various cellular processes. Future studies can investigate the off-target effects of TAP and develop more specific chemical probes to study lysine acetylation. Furthermore, TAP can be used in drug discovery to develop drugs that target lysine acetylation.
合成法
TAP is synthesized through a multistep process starting with pentyl acetate. The first step involves the conversion of pentyl acetate to pentanol using sodium borohydride. The second step involves the conversion of pentanol to pentyl bromide using hydrogen bromide. The final step involves the reaction of pentyl bromide with acetic anhydride to produce TAP.
科学的研究の応用
TAP is a versatile compound that has been used in various scientific studies. It is commonly used as a chemical probe to study the role of acetylation in biological systems. TAP has been used to investigate the acetylation of histones, which play a critical role in gene expression. TAP has also been used to study the acetylation of non-histone proteins, which are involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis.
特性
CAS番号 |
13437-68-8 |
|---|---|
製品名 |
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate |
分子式 |
C15H22O10 |
分子量 |
362.33 g/mol |
IUPAC名 |
[(2S,4R)-2,3,4,5-tetraacetyloxypentyl] acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3/t13-,14+,15? |
InChIキー |
NVKPIAUSOPISJK-YIONKMFJSA-N |
異性体SMILES |
CC(=O)OC[C@H](C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







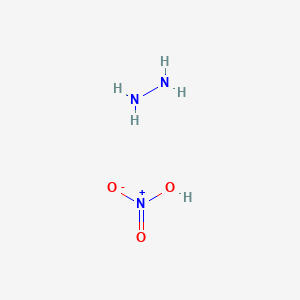


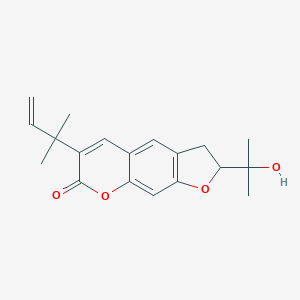

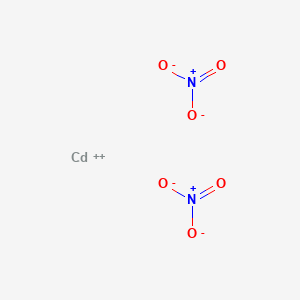

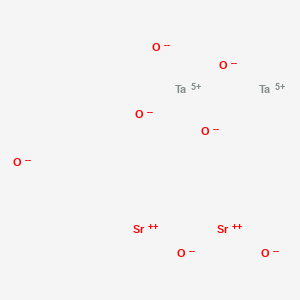
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
